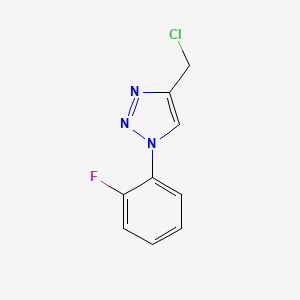

4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-fluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDFUFXPBEWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azidomethyl Intermediate

- Starting Material: 4-(chloromethyl)-2-(2-fluorophenyl)thiazole or a related chloromethyl-substituted aromatic compound.

- Reagents: Sodium azide (NaN₃) as the azide source.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Conditions: The chloromethyl compound is dissolved in the solvent, and sodium azide is added. The mixture is stirred at elevated temperatures (50–60°C) for 5 to 6 hours to ensure complete substitution of the chlorine atom by the azide group.

This nucleophilic substitution results in the formation of the azidomethyl intermediate, 4-(azidomethyl)-2-(2-fluorophenyl)thiazole.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents: The azidomethyl intermediate is reacted with an alkyne, typically phenylacetylene or a substituted phenylacetylene.

- Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is used as the copper source, with sodium ascorbate as the reducing agent to generate the active Cu(I) catalyst in situ.

- Solvent: A mixed solvent system such as tert-butanol and water (3:1) is preferred to facilitate the reaction.

- Conditions: The reaction mixture is stirred at room temperature (25–32°C) for 5 to 6 hours.

The CuAAC reaction proceeds smoothly to form the 1,2,3-triazole ring, yielding the target compound 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole with moderate to good yields (~48%).

Reaction Scheme Summary

| Step | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Sodium azide, DMF/DMSO, 50–60°C, 5–6 h | 4-(azidomethyl)-2-(2-fluorophenyl)thiazole |

| 2 | Copper(I)-catalyzed azide-alkyne cycloaddition | CuSO₄·5H₂O, sodium ascorbate, tert-butanol/water (3:1), 25–32°C, 5–6 h | This compound |

Research Findings and Yield Data

- The substitution of chlorine by azide is efficient under mild heating, with reaction times optimized between 5 to 6 hours to maximize conversion without decomposition.

- The CuAAC step is highly regioselective, producing the 1,4-disubstituted 1,2,3-triazole exclusively.

- Purification is typically achieved by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 30% EtOAc in petroleum ether).

- The overall isolated yield for the triazole product is reported around 48%, which is consistent with yields for similar triazole syntheses under comparable conditions.

- The reaction conditions (temperature, solvent ratio, catalyst loading) are critical for optimizing yield and purity.

Additional Notes on Alternative Methods

- Some protocols describe a neat reaction (solvent-free) of azido compounds with alkynes at elevated temperatures (e.g., 80°C for 16 hours), but these may lead to mixtures requiring careful purification.

- Variations in the halogen substituent on the aromatic ring (chlorine, bromine, iodine, fluorine) have been explored, with similar synthetic routes applicable.

- The use of other reducing agents or copper sources can be adapted depending on scale and availability.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

-

Substitution Reactions

- The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation Reactions

- The compound can be oxidized to form corresponding triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction Reactions

- The triazole ring can be reduced under specific conditions to form dihydrotriazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Solvents like acetonitrile or dimethyl sulfoxide (DMSO), bases like sodium hydride or potassium carbonate.

Oxidation: Solvents like dichloromethane or acetonitrile, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Solvents like tetrahydrofuran (THF) or ether, reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Pharmaceutical Development

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole has been investigated for its potential as an anti-cancer agent. Triazole derivatives are known for their ability to inhibit various cancer cell lines by interfering with cellular proliferation and inducing apoptosis.

- Case Study : A study on triazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines, indicating potential for further development as chemotherapeutic agents.

Antimicrobial Activity

Research indicates that triazole compounds can exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.

- Case Study : A derivative of this compound was tested against several bacterial strains and demonstrated effective inhibition, suggesting that modifications to the triazole structure can enhance antibacterial activity.

Agricultural Chemistry

The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals. Triazoles are often used in fungicides due to their effectiveness against fungal pathogens.

- Application Example : In agricultural studies, triazole-based compounds have been shown to effectively control fungal diseases in crops, leading to increased yields and reduced reliance on traditional fungicides.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the triazole ring allows for strong binding interactions with metal ions and other molecular targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity Comparison

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents enhance binding to therapeutic targets. For example, S8000011 (4-chlorophenyl) showed superior binding to IMPDH compared to non-halogenated analogs .

- Substituent Position : The 2-fluorophenyl group in the target compound may confer distinct electronic effects compared to 4-fluorophenyl derivatives (e.g., Compound 4 ), influencing interactions with enzymes like CA-II .

Physicochemical and Structural Properties

Table 2: Structural and Physicochemical Comparison

Key Observations :

- Planarity : Most triazoles exhibit planarity in the core ring, but bulky substituents (e.g., trifluoromethyl in ) introduce steric hindrance, affecting binding interactions .

- Solubility: The chloromethyl group in the target compound may enhance solubility in polar solvents compared to non-polar derivatives like Compound 4 .

Biological Activity

Overview

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole (CAS No. 1247436-19-6) is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its chloromethyl and fluorophenyl substituents, which impart unique biological activities and chemical properties. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The general synthetic route includes:

-

Starting Materials :

- 2-fluorophenyl azide

- Propargyl chloride

-

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

- Catalyst: Copper(I) iodide (CuI)

- Temperature: Room temperature to 60°C

- Time: 12-24 hours

This method allows for the efficient formation of the triazole ring under mild conditions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with a triazole moiety can effectively inhibit various bacterial strains. For instance:

- Antibacterial Activity :

A study highlighted that triazole derivatives demonstrated excellent activity against pathogens such as E. coli, S. aureus, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative | E. coli | 0.12 |

| Triazole Derivative | S. aureus | 0.25 |

| Triazole Derivative | P. aeruginosa | 0.50 |

Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly in clinical applications. The compound's structure allows it to interact with fungal cell membranes, inhibiting ergosterol synthesis—a critical component of fungal cell membranes.

Antiviral Activity

Recent literature reviews indicate that triazoles possess antiviral properties against various viruses including HIV and influenza . The mechanism often involves the inhibition of viral replication by targeting specific viral proteins.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and nucleic acids:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism.

- Protein Interactions : It binds effectively to proteins due to its unique substituents, enhancing its efficacy as an antimicrobial agent.

Case Studies

A significant case study involved the synthesis and evaluation of several triazole derivatives where it was found that those with chloromethyl groups exhibited superior antibacterial activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Substituent | Notable Activity |

|---|---|---|

| 4-(bromomethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole | Bromomethyl | Moderate antibacterial |

| 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole | Chloromethyl | Enhanced antifungal |

The presence of both chloromethyl and fluorophenyl groups enhances reactivity and potential applications compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key parameters include:

- Catalyst system : CuI or CuSO₄ with sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours, yielding ~60% .

- Chromatographic purification : Gradient elution (CH₂Cl₂:MeOH, 5:1 to 4:1) and HPLC are critical for isolating the product with >95% purity .

- Yield optimization : Lower yields (e.g., 31–65%) are observed in complex derivatives due to steric hindrance from the 2-fluorophenyl group .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ ~5.5 ppm in ¹H NMR, while the 2-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.6 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in a dry, airtight container at 4°C, protected from light and moisture to prevent hydrolysis of the chloromethyl group .

- Safety : Use PPE (gloves, goggles) due to potential toxicity; avoid inhalation/contact with skin .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of 1,4-disubstituted triazoles be addressed using heterogeneous catalysts?

Ag-Zn nanoheterostructured catalysts enable regioselective synthesis under mild conditions. For example, Ag-Zn catalysts in DMF at 80°C achieve 45–83% yields for analogous triazoles, with regioselectivity confirmed by X-ray crystallography . Compare with Cu(I) systems, which favor 1,4-selectivity but may require harsher conditions .

Q. What strategies are employed to modify the chloromethyl group for targeted biological activity?

Q. How do contradictory reports on reaction yields in different catalytic systems inform optimization strategies?

Discrepancies arise from solvent polarity, catalyst loading, and steric effects. For example:

- CuSO₄/Na ascorbate : 60% yield in THF/H₂O vs. 39–45% in CDCl₃ with Ag-Zn catalysts .

- Mitigation : Screen solvents (DMF > CH₃CN) and increase catalyst loading (5–10 mol%) for hindered substrates .

Q. What computational methods are recommended to predict the reactivity of this triazole derivative in click chemistry applications?

- DFT calculations : Model transition states to explain regioselectivity trends (e.g., ΔG differences between 1,4- and 1,5-triazoles) .

- Molecular docking : Predict binding affinity of derivatives (e.g., 4-(([1,1'-biphenyl]-4-yloxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole) to biological targets like kinases .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.